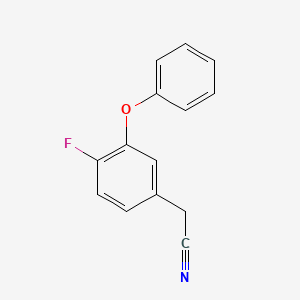

2-(4-Fluoro-3-phenoxyphenyl)acetonitrile

描述

属性

分子式 |

C14H10FNO |

|---|---|

分子量 |

227.23 g/mol |

IUPAC 名称 |

2-(4-fluoro-3-phenoxyphenyl)acetonitrile |

InChI |

InChI=1S/C14H10FNO/c15-13-7-6-11(8-9-16)10-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8H2 |

InChI 键 |

JADDABQOUIUZPS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC#N)F |

产品来源 |

United States |

科学研究应用

Agrochemical Development

2-(4-Fluoro-3-phenoxyphenyl)acetonitrile is being investigated for its potential as an agrochemical. Its structural characteristics suggest it may exhibit insecticidal properties similar to those of established pesticides like cyfluthrin. Studies focusing on its interaction with biological systems are crucial for understanding its efficacy in pest control and its environmental impact .

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyfluthrin | Phenoxy group, cyano group | Insecticidal |

| This compound | Phenoxy group, cyano group | Potential insecticidal activity |

Pharmaceutical Research

The compound's unique functional groups make it a candidate for pharmaceutical applications. Research indicates that similar compounds can exhibit antitubercular activity, making this compound a potential lead in the development of new treatments for tuberculosis. Investigations into its interactions with specific enzymes or receptors relevant to disease mechanisms are ongoing .

Case Study: Antitubercular Activity

A study on related compounds demonstrated that derivatives of phenoxyacetamides showed potent activity against Mycobacterium tuberculosis. These findings suggest that modifications to the phenoxy structure could enhance the therapeutic profile of this compound for similar applications .

Toxicological Studies

Toxicological assessments are essential for evaluating the safety of this compound in agricultural and pharmaceutical contexts. Preliminary studies indicate that compounds with similar structures may exhibit neurotoxic effects at certain dosages, necessitating thorough evaluation before commercial application .

Table 2: Toxicological Findings of Related Compounds

| Compound Name | Observed Effects | NOAEL (mg/kg) |

|---|---|---|

| Cyfluthrin | Neurotoxic effects observed | Relevant NOAEL established |

| This compound | Under investigation | Pending further studies |

Environmental Impact

Understanding the environmental fate of this compound is critical for its application as an agrochemical. Studies must assess its degradation pathways, persistence in soil and water, and potential bioaccumulation effects on non-target organisms .

相似化合物的比较

Structural Analogs with Substituted Phenyl Groups

2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile

- Structure: A triazole ring replaces the phenoxy group, with a methoxy substituent on the phenyl ring and a thioether linkage to the acetonitrile group .

- Synthesis : Alkylation of 5-R-1,2,4-triazole-3-thiols with chloroacetonitrile in aprotic solvents yields higher purity and quantitative yields (60–80%) compared to alcoholic solvents .

- Properties: Solubility: Soluble in alkaline solutions, organic solvents (e.g., ethanol, chloroform), and mineral acids .

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups

- Fluorine (EWG) : Reduces electron density at the phenyl ring, enhancing resistance to oxidative degradation. Observed in 2-(4-fluorophenyl)sulfanylacetonitrile (C8H6FNS), where the fluorine stabilizes the thioether linkage .

- Phenoxy (EWG with resonance donation): Increases polarity, improving solubility in polar aprotic solvents. Derivatives like (S)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile are soluble in alcohols and acetonitrile .

- Methoxy (EDG): Enhances resonance stabilization, as seen in (3-methoxyphenyl)acetonitrile (C9H9NO), which is used to synthesize isoflavones with antiproliferative activity .

Solubility Trends

- Triazole-thio derivatives (e.g., 2-(5-methoxyphenyl-triazolylthio)acetonitrile) exhibit broad solubility in both organic (ethanol, chloroform) and aqueous acidic media due to the polarizable sulfur atom and triazole ring .

- Fluorinated ethoxy substituents (e.g., trifluoroethoxy in ) reduce solubility in water but enhance compatibility with fluorinated solvents.

准备方法

Reaction Mechanism and Conditions

The most efficient method involves nucleophilic substitution using sodium cyanide (NaCN) in the presence of a phase-transfer catalyst. Adapted from a patented protocol for structurally related acetonitriles, this approach employs toluene as the solvent and tetrabutylammonium hydrogen sulfate (TBAHS) to enhance interfacial reactivity. The reaction proceeds via the following steps:

-

Chlorination of the Precursor : A benzyl chloride intermediate is generated by treating 4-fluoro-3-phenoxybenzyl alcohol with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40–50°C).

-

Cyanidation : The chlorinated intermediate reacts with NaCN (6 M) in toluene at 70°C under vigorous stirring. TBAHS facilitates the transfer of cyanide ions into the organic phase, accelerating the substitution.

-

Workup : The crude product is purified via thin-film distillation, yielding 2-(4-Fluoro-3-phenoxyphenyl)acetonitrile with 94% efficiency .

Critical Parameters :

-

Temperature control during cyanidation (70°C) prevents side reactions.

-

Stoichiometric excess of NaCN (1.6 eq.) ensures complete conversion.

Cyanohydrin Formation and Dehydration

Aldehyde Cyanohydrin Intermediate

A two-step synthesis starting from 4-fluoro-3-phenoxybenzaldehyde involves:

-

Cyanohydrin Formation : The aldehyde reacts with hydrogen cyanide (HCN) or acetone cyanohydrin in methanol, catalyzed by a base such as potassium carbonate (K₂CO₃). This yields the corresponding cyanohydrin.

-

Dehydration : The cyanohydrin undergoes acid-catalyzed dehydration (e.g., sulfuric acid) at reflux to eliminate water, forming the target acetonitrile.

Yield and Limitations :

-

Challenges include handling toxic HCN and side product formation during dehydration.

Direct Cyanation via Metal Catalysts

Palladium-Catalyzed Cyanation

Transition-metal catalysts enable direct cyanation of aryl halides. For example, 4-fluoro-3-phenoxybromobenzene reacts with Zn(CN)₂ in the presence of palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) in dimethylformamide (DMF) at 120°C.

Advantages :

-

Avoids hazardous cyanide sources.

-

Functional group tolerance allows for complex substrates.

Drawbacks :

Hydrolysis of Nitriles from Carboxylic Acid Derivatives

Amide Dehydration

A less common route involves dehydrating 2-(4-Fluoro-3-phenoxyphenyl)acetamide using phosphorus oxychloride (POCl₃) or thionyl chloride. The amide is first synthesized via coupling of 4-fluoro-3-phenoxyphenylacetic acid with ammonia.

Efficiency :

Comparative Analysis of Methods

Key Observations :

-

Phase-transfer catalysis offers the highest yield and scalability, making it optimal for industrial applications.

-

Cyanohydrin routes are limited by safety concerns but remain viable for small-scale synthesis.

-

Metal-catalyzed methods, while versatile, are less economically feasible.

Optimization Strategies

Solvent Selection

Catalyst Loading

Reducing TBAHS to 0.05 eq. decreases costs without significantly affecting yields.

Challenges in Purification

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-(4-Fluoro-3-phenoxyphenyl)acetonitrile?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling due to the electron-withdrawing fluorine and phenoxy groups.

- Method 1: React 4-fluoro-3-phenoxyphenyl bromide with potassium cyanide (KCN) in a polar aprotic solvent (e.g., DMF) under reflux, using a palladium catalyst (e.g., Pd(PPh₃)₄) .

- Method 2: Cyanide displacement on a pre-functionalized aryl halide intermediate, monitored by TLC (silica gel, hexane:ethyl acetate 4:1) .

- Optimization: Use a factorial design (e.g., 2³ design) to test variables like temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; confirm molecular ion [M]⁺ at m/z 231 (C₁₄H₁₀FNO) .

- HPLC Purity: C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

- Data Validation: Cross-check solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst activity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

- DOE Application: Use a central composite design to model interactions between variables (e.g., solvent polarity, base strength) and identify outliers .

- Mechanistic Probe: Conduct in situ IR to track nitrile formation (C≡N stretch ~2250 cm⁻¹) and detect side products like aryl ethers .

Advanced: What computational approaches aid in understanding its reactivity?

Answer:

- Reaction Path Search: Apply density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to map energy profiles for cyanide substitution vs. elimination pathways .

- Transition State Analysis: Identify steric hindrance from the phenoxy group using NCI (non-covalent interaction) plots .

- Machine Learning: Train a model on analogous fluorophenylacetonitriles (e.g., 3,5-difluoro derivatives ) to predict regioselectivity.

Basic: What safety protocols are essential for handling this nitrile?

Answer:

- PPE: Use nitrile gloves, goggles, and a fume hood due to toxicity (LD₅₀ ~100 mg/kg in rats) .

- Storage: Store at 0–6°C in amber glass to prevent hydrolysis .

- Waste Disposal: Neutralize with alkaline hydrogen peroxide (1:1 H₂O₂/NaOH) before incineration .

Advanced: How to address challenges in scaling up its synthesis?

Answer:

- Process Engineering: Optimize heat transfer using a jacketed reactor to manage exothermic cyanide addition .

- Purification: Implement membrane separation (e.g., nanofiltration) to remove Pd catalysts .

- Pilot Studies: Use a continuous-flow reactor to minimize side reactions (residence time <30 mins) .

Advanced: What environmental impact assessments are needed for this compound?

Answer:

- Biodegradation: Conduct OECD 301F tests (28-day aerobic degradation in sludge) .

- Ecototoxicity: Use Daphnia magna acute toxicity assays (EC₅₀ <1 mg/L indicates high hazard) .

- QSAR Modeling: Predict bioaccumulation (log P ~2.5) using EPI Suite .

Advanced: How to design experiments for studying its reactivity with nucleophiles?

Answer:

- Kinetic Studies: Use stopped-flow UV-Vis to monitor nitrile conversion rates with thiols or amines .

- Isotopic Labeling: Replace acetonitrile’s CH₂ with CD₂ (deuterated KCN) to track mechanistic pathways via ²H NMR .

- Competition Experiments: Compare reactivity of 4-fluoro vs. 3-phenoxy substituents using Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。